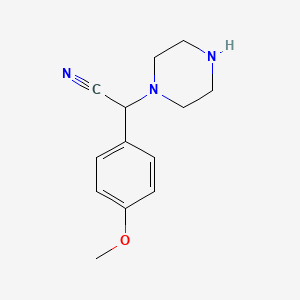

(4-甲氧基苯基)(哌嗪-1-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

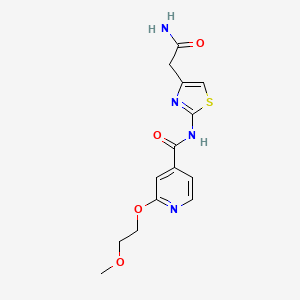

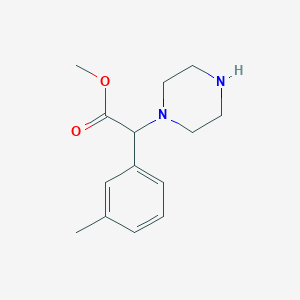

“(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” is a biochemical used for proteomics research . It has a molecular weight of 231.29 and a molecular formula of C13H17N3O .

Synthesis Analysis

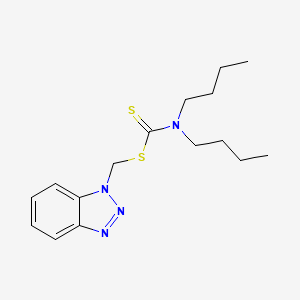

The synthesis of compounds similar to “(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” has been reported in the literature . For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The compound with the best acetylcholinesterase activity was found to be compound 6b, which carries a p-methylphenyl group .Molecular Structure Analysis

The molecular structure of “(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” consists of a piperazine ring attached to a methoxyphenyl group and an acetonitrile group . Theoretical calculations performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set have shown high agreement with experimental results .Physical And Chemical Properties Analysis

“(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile” is a solid at room temperature . It should be stored at room temperature, between 64-68° C .科学研究应用

- Docking simulations revealed that certain piperazine chrome-2-one derivatives exhibit enzyme-inhibitor complexes stabilized by hydrophobic interactions, making them potential candidates for antibacterial agents .

- However, these compounds showed no antifungal activity against other clinical isolates of C. galibrata and C. albicans .

- It crosses the blood-brain barrier and activates the 5HT-1A receptor, resulting in central antihypertensive effects .

Synthesis of Urapidil

Antibacterial Activity

Fungicidal Activity

Central Antihypertensive Activity

Dosage Forms and Clinical Use

作用机制

Target of Action

Related compounds such as urapidil, which also contains a piperazine moiety, have been shown to interact with the5HT-1A receptor . This receptor is involved in various neurological processes, including mood regulation, anxiety, and aggression .

Mode of Action

Similar compounds like urapidil can cross the blood-brain barrier and activate the 5ht-1a receptor . This activation results in central antihypertensive activity .

Biochemical Pathways

Activation of the 5ht-1a receptor, as seen with urapidil, can lead to a decrease in blood pressure . This suggests that the compound may influence pathways related to blood pressure regulation.

Result of Action

Based on the action of similar compounds, it could potentially lead to a decrease in blood pressure .

属性

IUPAC Name |

2-(4-methoxyphenyl)-2-piperazin-1-ylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-17-12-4-2-11(3-5-12)13(10-14)16-8-6-15-7-9-16/h2-5,13,15H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEHYUXSMJPJQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400158.png)

![2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide](/img/structure/B2400161.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)

![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2400169.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2400172.png)

![4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide](/img/structure/B2400174.png)

![(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2400180.png)